molecular formula C17H10F4O B14774831 1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene

1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene

Cat. No.: B14774831
M. Wt: 306.25 g/mol
InChI Key: WLIPZCZQDUFDKD-UHFFFAOYSA-N
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Description

1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a naphthalene ring.

Preparation Methods

The synthesis of 1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions can be tailored to maximize yield and minimize costs.

Chemical Reactions Analysis

1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects .

Comparison with Similar Compounds

1-Fluoro-3-(4-(trifluoromethoxy)phenyl)naphthalene can be compared to other fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C17H10F4O

Molecular Weight

306.25 g/mol

IUPAC Name

1-fluoro-3-[4-(trifluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H10F4O/c18-16-10-13(9-12-3-1-2-4-15(12)16)11-5-7-14(8-6-11)22-17(19,20)21/h1-10H

InChI Key

WLIPZCZQDUFDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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